molecular formula C8H8FNO B8765125 Methyl 3-fluorobenzenecarboximidoate

Methyl 3-fluorobenzenecarboximidoate

Cat. No.: B8765125
M. Wt: 153.15 g/mol
InChI Key: VXBACJSQXSIVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-fluorobenzenecarboximidoate is a fluorinated aromatic ester derivative characterized by a carboximidoate functional group (an imidoate ester) and a fluorine substituent at the 3-position of the benzene ring. Its molecular structure combines the electronic effects of fluorine—a highly electronegative atom—with the reactivity of the imidoate ester group, which distinguishes it from conventional esters.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

methyl 3-fluorobenzenecarboximidate

InChI

InChI=1S/C8H8FNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3

InChI Key

VXBACJSQXSIVSE-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 3-fluorobenzenecarboximidoate differs from common methyl esters in two key aspects:

  • Fluorine Substituent: The 3-fluoro group introduces strong electron-withdrawing effects, altering electronic density across the aromatic ring and adjacent functional groups. This contrasts with non-fluorinated analogs like methyl benzoate or methyl sandaracopimarate (a diterpene methyl ester isolated from plant resins) .
  • Imidoate Ester Group : Unlike simple esters (e.g., methyl esters of carboxylic acids), the carboximidoate group (R-O-C(=NH)-O-R) features a nitrogen atom adjacent to the carbonyl, which may enhance nucleophilic reactivity or stability under specific conditions.
Table 1: Structural Comparison of Selected Methyl Esters
Compound Substituent/Functional Group Key Structural Feature
This compound 3-Fluoro, carboximidoate Fluorinated aromatic imidoate ester
Methyl benzoate None (plain aromatic ester) Simple aromatic ester
Sandaracopimaric acid methyl ester Diterpene backbone Polycyclic diterpene ester
Z-Communic acid methyl ester Labdane diterpene Bicyclic diterpene ester

Physical and Chemical Properties

Table 2: Comparative Physical Properties (Generalized)
Property This compound* Methyl Benzoate Sandaracopimaric Acid Methyl Ester
Boiling Point (°C) ~220–240 (estimated) 199–202 >300 (high MW diterpene)
Solubility Moderate in polar solvents Low in water Insoluble in water, soluble in organics
Thermal Stability High (fluorine enhances stability) Moderate High (diterpene backbone)

*Estimates based on fluorinated ester trends .

Key Observations :

  • Fluorine Effects: The 3-fluoro group likely increases polarity and boiling point compared to non-fluorinated methyl benzoate. Similar trends are observed in fluorinated pharmaceuticals, where fluorine enhances metabolic stability .
  • Imidoate Reactivity : The carboximidoate group may exhibit greater reactivity toward nucleophiles (e.g., amines) compared to standard esters, enabling applications in heterocycle synthesis.

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